羟基磷灰石

概述

描述

It is a major component and essential ingredient of normal bone and teeth, making up to 70% of human bone by weight . Durapatite is also found in phosphate rock and is used in various applications due to its biocompatibility and bioactivity.

科学研究应用

羟基磷灰石在科学研究中具有广泛的应用:

作用机制

生化分析

Biochemical Properties

Hydroxyapatite plays a crucial role in biochemical reactions, particularly in the context of bone metabolism. It interacts with various biomolecules, including enzymes and proteins, to facilitate bone growth and remodeling . For instance, hydroxyapatite can attach proteins and generate regulated apatite structures to promote the basic structure of bone and other tissues .

Cellular Effects

Hydroxyapatite has profound effects on various types of cells and cellular processes. It influences cell function by promoting cell adhesion and proliferation . In addition, hydroxyapatite can affect cell signaling pathways, gene expression, and cellular metabolism, thereby enhancing the osteogenic differentiation capacity of bone marrow stem cells .

Molecular Mechanism

The molecular mechanism of hydroxyapatite’s action involves its interactions with biomolecules at the molecular level. For instance, it can bind to proteins, inhibit or activate enzymes, and induce changes in gene expression . Furthermore, hydroxyapatite can be internalized by cells via endocytosis, where it dissolves and releases calcium ions for the formation of mineralized nodules .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, hydroxyapatite exhibits stability and does not degrade significantly . Long-term effects on cellular function have been observed in in vitro or in vivo studies, with hydroxyapatite promoting significant bone formation .

Dosage Effects in Animal Models

The effects of hydroxyapatite vary with different dosages in animal models. For instance, ossein-hydroxyapatite has been used in studies for up to four years without safety issues, while microcrystalline hydroxyapatite has been used for up to one year .

Metabolic Pathways

Hydroxyapatite is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, hydroxyapatite can trigger a metabolic shift from glycolysis to oxidative phosphorylation .

Transport and Distribution

Hydroxyapatite is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

Hydroxyapatite can be localized within specific subcellular compartments. For instance, it has been found that nano-scale hydroxyapatite can be internalized by osteoblasts and incorporated into the lysosomes . This subcellular localization can affect the activity or function of hydroxyapatite, influencing processes such as mineralization .

准备方法

合成路线和反应条件

羟基磷灰石可以通过几种方法合成:

工业生产方法

在工业环境中,羟基磷灰石通常通过以下方法生产:

高温固相反应: 这涉及在高温下加热磷酸钙和氢氧化钙的混合物以形成羟基磷灰石.

化学反应分析

相似化合物的比较

羟基磷灰石通常与其他磷酸钙化合物进行比较,例如:

磷酸三钙 (Ca₃(PO₄)₂): 与羟基磷灰石不同,磷酸三钙在水中的溶解度更高,用于可吸收骨移植.

氟磷灰石 (Ca₅(PO₄)₃F): 氟磷灰石含有氟离子而不是氢氧根离子,这使其更耐酸溶解,通常用于牙科应用.

碳酸磷灰石 (Ca₁₀(PO₄)₆CO₃): 该化合物含有碳酸根离子,在组成和结构方面更类似于天然骨矿物.

羟基磷灰石独特的生物相容性、生物活性和稳定性组合使其成为各种科学和工业应用中宝贵的材料。

属性

CAS 编号 |

1306-06-5 |

|---|---|

分子式 |

CaHO5P-4 |

分子量 |

152.06 g/mol |

IUPAC 名称 |

pentacalcium;hydroxide;triphosphate |

InChI |

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |

InChI 键 |

SNEQGKNGRFIHGW-UHFFFAOYSA-J |

SMILES |

[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

规范 SMILES |

[OH-].[O-]P(=O)([O-])[O-].[Ca] |

颜色/形态 |

Hexagonal needles arranged in rosettes Finely divided, crystalline, nonstoichiometric material. |

密度 |

Density: 3.1 to 3.2 /Apatite/ |

Key on ui other cas no. |

12167-74-7 1306-06-5 |

物理描述 |

NKRA; Water or Solvent Wet Solid; Liquid; Other Solid; Dry Powder A white, odourless powder which is stable in air Solid; [Merck Index] White suspension; [MSDSonline] White odorless solid; [HSDB] White odorless powder; [MSDSonline] |

相关CAS编号 |

10103-46-5 (Parent) |

溶解度 |

Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in water, even when freshly prepared |

同义词 |

Alveograf Calcitite Calcium Hydroxyapatite Durapatite Hydroxyapatite Hydroxyapatite, Calcium Hydroxylapatite Interpore 200 Interpore 500 Interpore-200 Interpore-500 Interpore200 Interpore500 Osprovit Ossein Hydroxyapatite Compound Ossein-Hydroxyapatite Compound Ossopan Osteogen Periograf |

产品来源 |

United States |

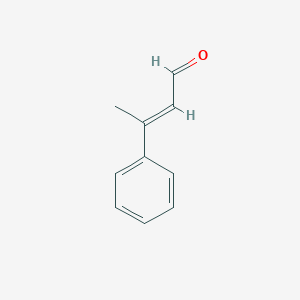

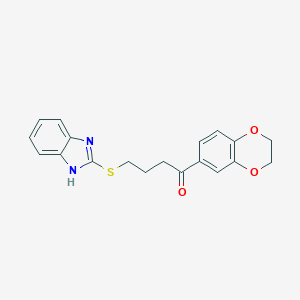

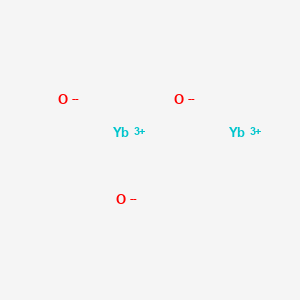

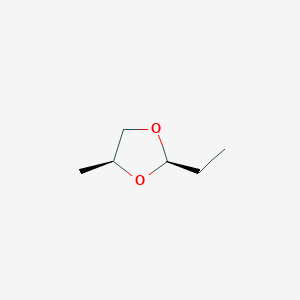

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

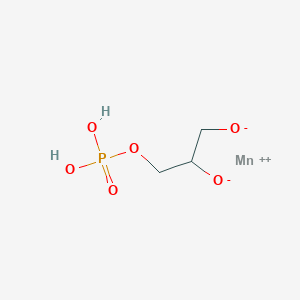

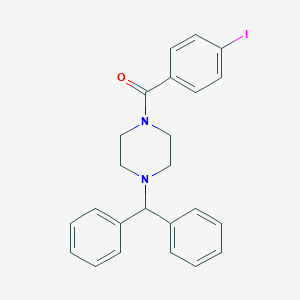

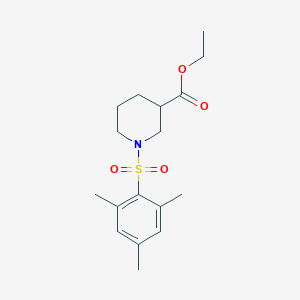

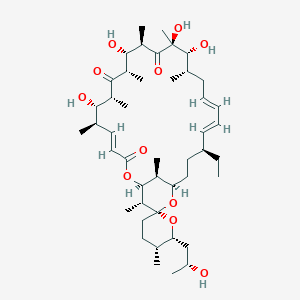

Feasible Synthetic Routes

ANone: [] Hydroxyapatite (HA) closely mimics the mineral component of natural bone. This similarity allows it to integrate with bone tissue, creating a strong bond. This bond facilitates the attachment, proliferation, and differentiation of osteoblasts, the cells responsible for bone formation, leading to new bone growth.

ANone: [, ] Yes, particle size plays a crucial role. Studies have shown that nano-sized Hydroxyapatite particles (nHA) are more effective in promoting bone regeneration compared to larger particles. This is likely due to their larger surface area, which allows for increased interaction with surrounding cells and body fluids.

ANone: [, ] Yes, the biocompatibility and osteoconductive properties of HA make it a promising candidate for drug delivery systems targeting bone tissue. Research has focused on loading HA with various drugs, including antibiotics and anti-cancer agents, for controlled release directly at the site of bone defects or diseases.

ANone: The molecular formula for Hydroxyapatite is Ca10(PO4)6(OH)2. It has a molecular weight of 502.31 g/mol.

ANone: [, , , ] Several techniques are employed to characterize HA, including:

ANone: [, , ] Yes, HA is highly biocompatible, meaning it does not elicit a toxic or immunogenic response when implanted in the body. This property, coupled with its similarity to natural bone mineral, makes HA a suitable material for various medical applications, including bone grafts, coatings for implants, and drug delivery systems.

ANone: [, ] Studies utilizing Simulated Body Fluid (SBF), which mimics the ion concentration of human blood plasma, have shown that HA exhibits excellent bioactivity. When immersed in SBF, HA promotes the formation of a bone-like apatite layer on its surface, further confirming its biocompatibility and potential for bone tissue engineering applications.

ANone: [] Yes, while primarily known for its bioactivity, HA can also function as a catalyst in certain chemical reactions. For instance, it has been explored as a catalyst support for the oxidation of cyclohexanol to adipic acid, a key precursor for nylon production.

ANone: [] Several factors can impact HA's catalytic performance, including:

ANone: [] Computational techniques play a vital role in understanding and predicting the properties and behavior of HA. For instance, molecular dynamics simulations can be used to investigate the interaction of HA with water molecules or proteins at the atomic level, providing insights into its bioactivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)

![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)